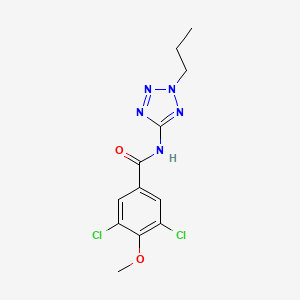

![molecular formula C30H26ClN5O2 B4582758 2-(4-chlorophenyl)-N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-4-quinolinecarboxamide](/img/structure/B4582758.png)

2-(4-chlorophenyl)-N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-4-quinolinecarboxamide

Vue d'ensemble

Description

The compound belongs to a class of chemicals that are often studied for their interesting structural and optical properties. Such compounds are typically polycrystalline and can form nanocrystallites dispersed in an amorphous matrix upon thermal deposition to form thin films (Zeyada, El-Nahass, & El-Shabaan, 2016).

Synthesis Analysis

Synthesis of related compounds often involves crystallization processes. For example, specific quinoline derivatives have been synthesized and crystallized, providing insights into their molecular structures through X-ray analysis (Wang, Shi, Tu, & Yao, 2004).

Molecular Structure Analysis

DFT and TD-DFT/PCM calculations have been used to determine the structural parameters of similar quinoline derivatives. These studies include a complete analysis of observed spectra of FT-IR, NMR, and UV–Vis absorption and fluorescence emission spectral measurements (Wazzan, Al-Qurashi, & Faidallah, 2016).

Chemical Reactions and Properties

Reactions of quinoline derivatives have been extensively studied. For instance, reactions between arylhydrazinium chlorides and quinoline derivatives have been documented, revealing insights into their molecular and supramolecular structures (Kumara et al., 2016).

Applications De Recherche Scientifique

Structural and Optical Properties of Quinoline Derivatives

Quinoline derivatives have been extensively studied for their structural and optical properties. For instance, the structural and optical properties of 4H-pyrano[3,2-c]quinoline derivatives have been analyzed, showing that these compounds, in thin film form, exhibit significant polycrystallinity and nanocrystallite dispersion in an amorphous matrix upon thermal deposition. The analysis of their absorption coefficients and optical energy gaps has provided valuable insights for applications in materials science, particularly in the development of optoelectronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Photovoltaic Properties

The photovoltaic properties of quinoline derivatives have been another area of active research. These properties are crucial for the development of organic–inorganic photodiode fabrication. Studies have shown that certain quinoline derivatives, when used in thin films, display promising rectification behavior and photovoltaic properties under both dark and illumination conditions, suggesting their potential utility in solar energy conversion and photodiode technology (Zeyada, El-Nahass, & El-Shabaan, 2016).

Dielectric Properties

The dielectric and electrical properties of quinoline derivatives have been investigated, revealing the influence of substitution groups on their AC electrical conductivity and dielectrical behavior. These studies are essential for the understanding and development of materials with specific electrical and dielectric characteristics, which can be applied in electronics and capacitive devices (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Corrosion Inhibition

Quinoline derivatives have also been explored as corrosion inhibitors for metals in acidic mediums. Computational and electrochemical analyses have demonstrated the efficacy of certain quinoline derivatives in protecting mild steel against corrosion, highlighting their potential application in industrial corrosion management (Saraswat & Yadav, 2020).

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-N-[1-ethyl-3-(2-phenylethylcarbamoyl)pyrazol-4-yl]quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26ClN5O2/c1-2-36-19-27(28(35-36)30(38)32-17-16-20-8-4-3-5-9-20)34-29(37)24-18-26(21-12-14-22(31)15-13-21)33-25-11-7-6-10-23(24)25/h3-15,18-19H,2,16-17H2,1H3,(H,32,38)(H,34,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERKMYWRQOMYCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)NCCC2=CC=CC=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-N-{1-ethyl-3-[(2-phenylethyl)carbamoyl]-1H-pyrazol-4-yl}quinoline-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

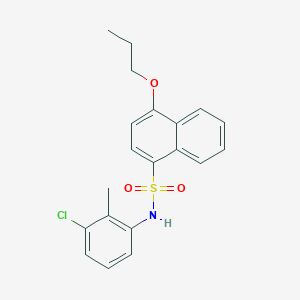

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4582691.png)

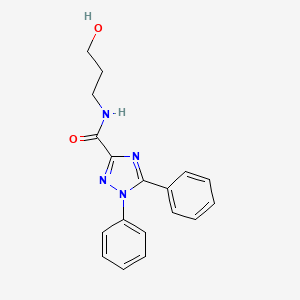

![2-{[5-cyano-2-(methylthio)-6-phenyl-4-pyrimidinyl]amino}ethyl acetate](/img/structure/B4582706.png)

![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4582709.png)

![1-[(4-isobutylphenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4582716.png)

![1-[6-(4-bromophenoxy)hexyl]pyrrolidine](/img/structure/B4582723.png)

![2-naphthyl[1-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)piperidin-3-yl]methanone](/img/structure/B4582753.png)

![N-allyl-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4582760.png)

![2-[(4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-yl)amino]ethanol](/img/structure/B4582765.png)

![5-({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4582773.png)

![5-[(2-bromo-4-tert-butylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4582780.png)

![1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(4-morpholinyl)cyclohexyl]methyl}methanamine](/img/structure/B4582782.png)